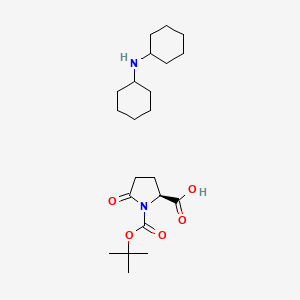
dodecanoic acid;zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. It is commonly found in various plant oils, particularly coconut oil and palm kernel oil. Zinc is a metallic element with the atomic number 30 and is essential for various biological functions. The compound “dodecanoic acid;zinc” refers to the combination of these two substances, which can form zinc salts of dodecanoic acid. These compounds have various applications in different fields due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoic acid can be synthesized through the hydrolysis of triglycerides found in coconut oil and palm kernel oil. The hydrolysis process involves heating the oil with water in the presence of a catalyst, such as sodium hydroxide, to break down the triglycerides into glycerol and fatty acids, including dodecanoic acid.
Zinc salts of dodecanoic acid can be prepared by reacting dodecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt.
Industrial Production Methods
Industrial production of dodecanoic acid involves the extraction and purification of the fatty acid from natural sources like coconut oil and palm kernel oil. The extracted oil undergoes hydrolysis, followed by distillation to separate and purify dodecanoic acid.
Zinc salts of dodecanoic acid are produced by reacting purified dodecanoic acid with zinc oxide or zinc carbonate under controlled conditions to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Dodecanoic acid can be oxidized to form dodecanedioic acid.
Reduction: Reduction of dodecanoic acid can yield dodecanol.
Esterification: Dodecanoic acid reacts with alcohols to form esters.
Substitution: Halogenation of dodecanoic acid can produce halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine.
Major Products Formed
Oxidation: Dodecanedioic acid
Reduction: Dodecanol
Esterification: Dodecanoate esters
Substitution: Halogenated dodecanoic acid derivatives
Scientific Research Applications
Dodecanoic acid and its zinc salts have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as surfactants in various chemical processes.
Biology: Studied for their antimicrobial properties, particularly against Gram-positive bacteria and fungi.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Used in the production of soaps, detergents, and cosmetics due to their surfactant properties.
Mechanism of Action
The mechanism of action of dodecanoic acid involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, enhancing their catalytic activity. The combination of dodecanoic acid and zinc can enhance antimicrobial efficacy by targeting multiple pathways in microbial cells.
Comparison with Similar Compounds
Similar Compounds
- Undecanoic acid
- Tridecanoic acid
- Dodecanol
- Dodecanal
Comparison
Dodecanoic acid is unique due to its 12-carbon chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant. Its zinc salts offer enhanced antimicrobial properties compared to other fatty acids and their salts. The combination of dodecanoic acid and zinc provides a synergistic effect, making it more effective in various applications compared to similar compounds.
Properties
Molecular Formula |
C24H48O4Zn |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
dodecanoic acid;zinc |
InChI |
InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14); |
InChI Key |
IGWVPFWRXMEXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


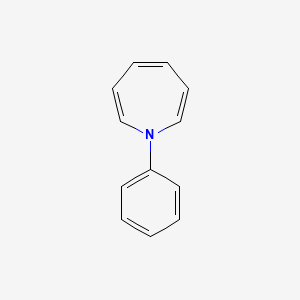


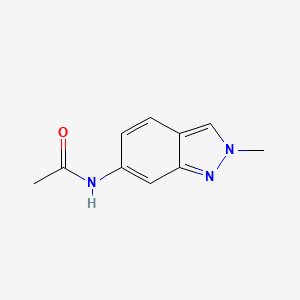
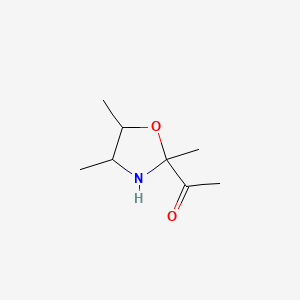

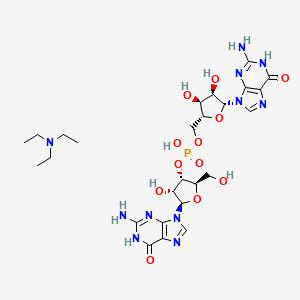
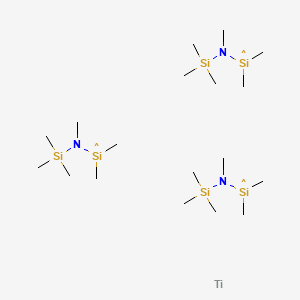

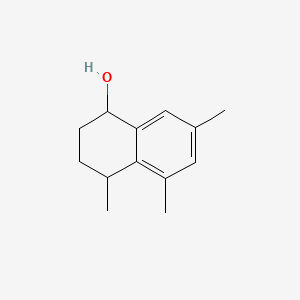
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
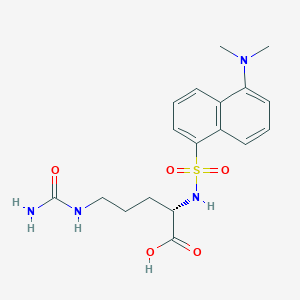
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
